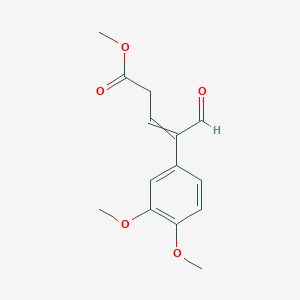
Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate is an organic compound known for its diverse applications in various fields of science and industry. This compound features a 3,4-dimethoxyphenyl group attached to a pent-3-enoate moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate typically involves the reaction of 3,4-dimethoxybenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(3,4-dimethoxyphenyl)-2-butenoate
- Methyl 4-(3,4-dimethoxyphenyl)-3-butenoate
- Methyl 4-(3,4-dimethoxyphenyl)-5-oxopentanoate
Uniqueness
Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the 3,4-dimethoxyphenyl group and the pent-3-enoate moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Activité Biologique
Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 648432-27-3
- Molecular Formula : C₁₄H₁₆O₅
- Molecular Weight : 264.274 g/mol
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The compound contains a keto group, which can participate in redox reactions, enhancing its reactivity and potential interactions with biomolecules. Additionally, the presence of methoxy groups may influence the compound's lipophilicity and ability to cross cellular membranes.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, the MTT assay results showed that this compound effectively reduced cell viability in human tumor cells, suggesting its potential as a chemotherapeutic agent.
| Cell Line | IC₅₀ (µM) | Notes |
|---|---|---|
| MDA-MB-231 (breast) | <1.0 | High sensitivity to the compound |
| A549 (lung) | >10 | Lower sensitivity due to esterase activity |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It was found to exhibit activity against various bacterial strains, including Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) was reported at 1000 µg/mL, indicating moderate antimicrobial efficacy.
Case Studies
- Antitumor Efficacy Study : A study conducted on several human cancer cell lines revealed that this compound significantly inhibited cell proliferation through induction of apoptosis. The mechanism was linked to the activation of caspase pathways and DNA damage response.
- Antimicrobial Evaluation : In a separate investigation focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited bacterial growth, suggesting potential for development as an antibacterial agent.
Propriétés
Numéro CAS |
648432-27-3 |
|---|---|
Formule moléculaire |
C14H16O5 |
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate |
InChI |
InChI=1S/C14H16O5/c1-17-12-6-4-10(8-13(12)18-2)11(9-15)5-7-14(16)19-3/h4-6,8-9H,7H2,1-3H3 |
Clé InChI |
QAFXJVJFXIRNKM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=CCC(=O)OC)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















